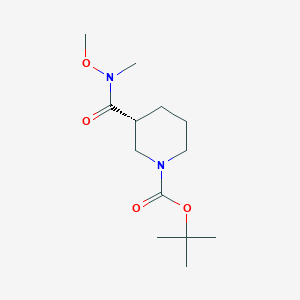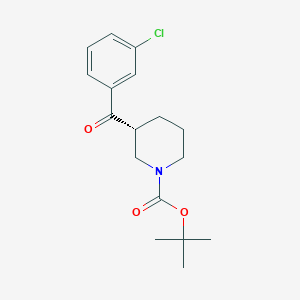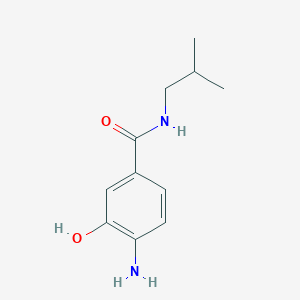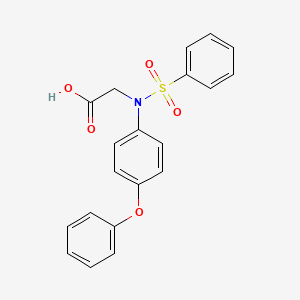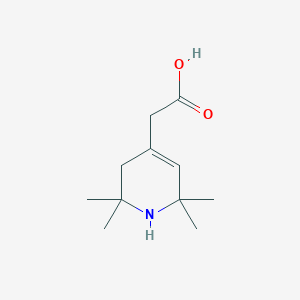
(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid
Descripción general
Descripción
(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid, also known as TMPTA, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, an aromatic compound found in many natural products, and is a four-carbon molecule with two methyl groups and two hydrogen atoms attached. TMPTA has been studied for its potential as a synthetic reagent, its use in drug delivery systems, and its role in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Quantum Chemical Properties
A study conducted by Bouklah et al. (2012) employed Density Functional Theory (DFT) and quantum chemical calculations to investigate the molecular properties of a series of compounds, including derivatives similar to (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid. This research provides insights into the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity and stability of these compounds in various chemical environments (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Synthesis and Characterization
Kashparova et al. (2002) focused on the synthesis of 2,2,6,6-Tetramethylpiperidine derivatives, exploring the conditions under which high yields of (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid can be achieved. Their work highlights the methodological advancements in the synthesis of such complex molecules, which is essential for their application in various scientific research fields (Kashparova, Kagan, Kashparov, & Zhukova, 2002).
Luminescence Properties
The study by Rodríguez-Ubis et al. (1997) describes the synthesis of novel pyrazole-containing complexing acids that form stable complexes with lanthanides such as EuIII and TbIII. These complexes exhibit significant luminescence properties, which could be utilized in bioaffinity applications and the development of luminescent materials. The modification of pyridine rings in these compounds significantly affects their luminescence characteristics, indicating the potential for tailored synthesis of luminescent probes and materials (Rodríguez-Ubis, Sedano, Barroso, Juanes, & Brunet, 1997).
Corrosion Inhibition
Bouklah et al. (2005) investigated the corrosion inhibition properties of compounds similar to (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid. Their study demonstrates how these compounds can act as effective corrosion inhibitors for steel in sulfuric acid solutions, showcasing their potential application in industrial corrosion protection (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2005).
Catalysis and Synthetic Applications
A study by Zhu and Seidel (2017) demonstrated the use of acetic acid as a promoter in redox-neutral annulations involving dual C–H bond functionalization. This research highlights the catalytic capabilities of acetic acid derivatives in facilitating complex synthetic transformations, which could be relevant for the synthesis of functionalized tetrahydropyridines and related compounds (Zhu & Seidel, 2017).
Propiedades
IUPAC Name |
2-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10/h6,12H,5,7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZISVVSXLCUDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(N1)(C)C)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-](/img/structure/B3163487.png)







